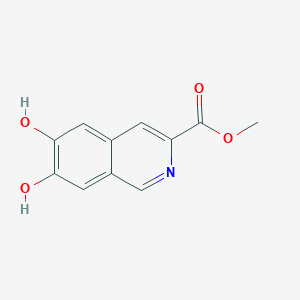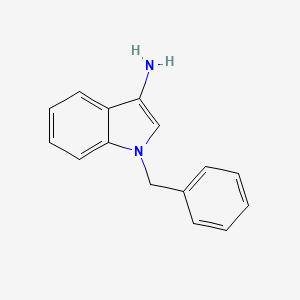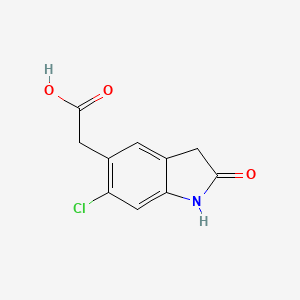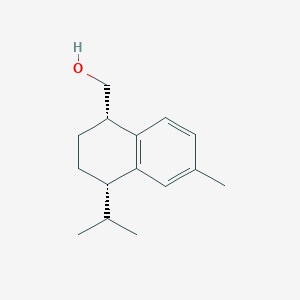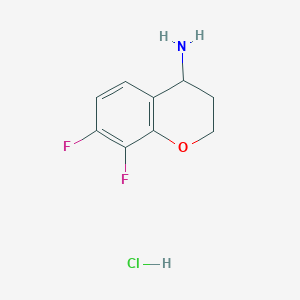
1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of tetrahydronaphthalenes. This compound is characterized by the presence of two ethoxy groups attached to the tetrahydronaphthalene core. It is a derivative of naphthalene, which is a bicyclic aromatic hydrocarbon. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene typically involves the catalytic hydrogenation of naphthalene followed by the introduction of ethoxy groups. One common method involves the use of nickel catalysts under high pressure and temperature conditions to hydrogenate naphthalene to 1,2,3,4-tetrahydronaphthalene. Subsequently, ethylation is carried out using ethyl iodide in the presence of a strong base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient hydrogenation and ethylation. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Decahydronaphthalene derivatives.
Substitution: Various alkylated or acylated tetrahydronaphthalenes.
Aplicaciones Científicas De Investigación
1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The ethoxy groups and the tetrahydronaphthalene core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: Lacks the ethoxy groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: Contains hydroxyl groups instead of ethoxy groups, leading to different chemical properties and applications.
Uniqueness: 1,2-Diethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity. This makes it a valuable compound in various synthetic and industrial applications compared to its analogs.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1,2-diethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20O2/c1-3-15-13-10-9-11-7-5-6-8-12(11)14(13)16-4-2/h5-8,13-14H,3-4,9-10H2,1-2H3 |
Clave InChI |
OJOFQHHEESKEEV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC2=CC=CC=C2C1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
![7-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11883131.png)
